An In-depth Technical Guide to Diaminophenazines: Focus on the Prominent 2,3-Isomer and its Applications
An In-depth Technical Guide to Diaminophenazines: Focus on the Prominent 2,3-Isomer and its Applications
A Note on Isomers: This guide addresses the chemical structure and properties of diaminophenazines. The initial topic of interest was the specific isomer 1,9-diaminophenazine. However, a thorough review of the scientific literature reveals a significant disparity in available data, with the vast majority of research focusing on the 2,3-diaminophenazine isomer. In the interest of providing a comprehensive and technically robust resource for researchers, this guide will present the available information on the broader class of diaminophenazines, with a detailed exploration of the well-characterized and widely utilized 2,3-diaminophenazine.
Introduction to Diaminophenazines
Phenazines are a class of nitrogen-containing heterocyclic compounds that form the structural core of a variety of synthetic and naturally occurring molecules. Their rigid, planar aromatic system imparts unique electronic and photophysical properties, leading to their use as dyes, antibiotics, and redox indicators. The introduction of amino groups to the phenazine core, creating diaminophenazines, further enhances these properties, making them valuable building blocks and functional molecules in diverse scientific disciplines, including materials science and drug development.[1]
Of the various possible isomers, 2,3-diaminophenazine (DAP) is the most extensively studied and commercially significant.[2] It is a key product in many biochemical assays and serves as a monomer for the synthesis of conductive polymers.[1][3] This guide will delve into the chemical structure, properties, synthesis, and applications of 2,3-diaminophenazine as a representative member of the diaminophenazine family.
Chemical Structure and Physicochemical Properties
The core structure of diaminophenazines consists of a tricyclic aromatic system with two nitrogen atoms in the central pyrazine ring and two amino functional groups substituted on the terminal benzene rings.
Chemical Structure of 1,9-Diaminophenazine and 2,3-Diaminophenazine:
Caption: Chemical structures of 1,9-Diaminophenazine and 2,3-Diaminophenazine.
The physicochemical properties of 2,3-diaminophenazine are well-documented and are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀N₄ | [4] |
| Molecular Weight | 210.23 g/mol | [4] |
| Appearance | Brown solid | [5] |
| Melting Point | >300 °C | |
| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol and DMSO. | [1][4] |
| CAS Number | 655-86-7 | |
| UV-Vis (in Methanol) | λmax at 258 nm and 426 nm | [3] |
| Fluorescence (in Triton X-100) | λex at 428 nm, λem at 554 nm | [6] |
Synthesis of 2,3-Diaminophenazine
2,3-Diaminophenazine is most commonly synthesized through the oxidative dimerization of o-phenylenediamine (OPD).[3] This reaction can be achieved through both chemical and enzymatic methods.
Chemical Synthesis
The chemical synthesis of 2,3-diaminophenazine typically employs an oxidizing agent such as ferric chloride (FeCl₃).[3]
Reaction Scheme:
Caption: Chemical synthesis of 2,3-diaminophenazine.
Experimental Protocol: Chemical Synthesis
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Preparation of Reactant Solutions:
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Prepare a 0.02 M aqueous solution of o-phenylenediamine.
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Prepare a 0.08 M aqueous solution of ferric chloride (FeCl₃).
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Reaction Initiation:
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To the o-phenylenediamine solution, rapidly add the ferric chloride solution with vigorous stirring. A color change from purple-black to reddish-brown should be observed.
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Reaction and Product Formation:
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Allow the reaction to proceed at ambient temperature for approximately 5 hours. A brown precipitate of 2,3-diaminophenazine will form.
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-
Product Isolation and Purification:
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Collect the precipitate by filtration or centrifugation.
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Wash the precipitate three times with deionized water to remove any unreacted starting materials and byproducts.
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The crude product can be further purified by recrystallization from a suitable solvent such as a methanol/acetonitrile mixture.[7]
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Enzymatic Synthesis
An environmentally benign or "green" approach to synthesizing 2,3-diaminophenazine involves the use of enzymes such as laccase or horseradish peroxidase (HRP).[3] These enzymes catalyze the oxidation of o-phenylenediamine in the presence of an oxidizing agent (oxygen for laccase, hydrogen peroxide for HRP).[3]
Reaction Scheme:
Caption: Enzymatic synthesis of 2,3-diaminophenazine.
Experimental Protocol: Laccase-Catalyzed Synthesis [3]
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Preparation of Reaction Mixture:
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Dissolve 5 g of purified o-phenylenediamine in an acetate buffer (0.1 mol/L, pH 4.8).
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-
Enzyme Addition:
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Initiate the reaction by adding 1 mL of purified laccase (activity of 6,000 U/L).
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-
Reaction Conditions:
-
Maintain the reaction system in the dark at a constant temperature of 30 °C and bubble with oxygen.
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Incubation and Product Collection:
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After a 24-hour incubation period, collect the resulting crystals by filtering, washing with water, and drying under a vacuum.
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-
Purification:
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The product can be further purified by dissolving in hot ethanol and subsequent recrystallization. A final yield of approximately 63% can be expected.[3]
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Spectroscopic and Electrochemical Properties
The accurate characterization of 2,3-diaminophenazine is crucial for its application. A combination of spectroscopic techniques is typically employed.
| Spectroscopic Technique | Key Findings and Interpretations | Reference |
| UV-Visible Spectroscopy | In methanol, exhibits two characteristic absorption peaks at 258 nm (attributed to the benzene π → π* electronic transition) and 426 nm (ascribed to the n →π* electronic transition). | [3] |
| Infrared (IR) Spectroscopy | Characteristic bands include N-H stretching vibrations around 3434, 3307, and 3180 cm⁻¹ (indicative of -NH₂ groups), C=N stretching at 1562 cm⁻¹, and C=C stretching at 1492 cm⁻¹. | [3] |
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectra in solvents like DMSO-d₆ show characteristic peaks for the aromatic protons and carbons, confirming the phenazine core structure. | [1] |
| Mass Spectrometry (MS) | The mass spectrum typically shows an intense quasi-molecular ion (M+) at m/z 211, confirming the molecular formula C₁₂H₁₀N₄. | [3] |
The electrochemical properties of diaminophenazines are also of significant interest, particularly for their use in sensors and energy storage devices. The phenazine core can undergo reversible redox reactions.
Applications in Research and Development
The unique properties of 2,3-diaminophenazine have led to its use in a variety of applications.
Biosensing and Immunoassays
One of the most common applications of 2,3-diaminophenazine is as a chromogenic substrate in enzyme-linked immunosorbent assays (ELISAs).[6] In the presence of horseradish peroxidase (HRP), which is often conjugated to a detection antibody, and hydrogen peroxide, o-phenylenediamine is oxidized to the colored product 2,3-diaminophenazine. The intensity of the resulting color is proportional to the amount of HRP, and thus the target analyte.
Workflow for 2,3-Diaminophenazine in ELISA:
Caption: Workflow of 2,3-diaminophenazine in an ELISA.
Fluorescent Probes
2,3-Diaminophenazine and its derivatives exhibit fluorescence, which can be modulated by their environment.[6] This property has been exploited for the development of fluorescent sensors for various analytes, including metal ions and biologically important molecules like dopamine.[6] For instance, when embedded in micelles, the fluorescence quantum yield of 2,3-diaminophenazine increases, enabling more sensitive detection in fluorometric assays.[6]
Materials Science
The amino groups of 2,3-diaminophenazine provide reactive sites for polymerization. Poly(2,3-diaminophenazine) is a conductive polymer that has been investigated for applications in energy storage devices such as batteries and supercapacitors.[6] The redox activity of the phenazine units contributes to the material's ability to store and release charge.
Drug Development
Phenazine derivatives, in general, are known to possess a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1][5] 2,3-Diaminophenazine has been investigated for its potential as a photosensitizer in photodynamic therapy and as an inhibitor of advanced glycation end-products (AGEs).[8]
Biological Activity and Toxicology
While many phenazine compounds exhibit biological activity, the toxicological profile of 2,3-diaminophenazine is an important consideration. According to aggregated GHS information, it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[4] As with any chemical, appropriate safety precautions should be taken when handling 2,3-diaminophenazine in a laboratory setting.
Conclusion
Diaminophenazines, and in particular the well-studied 2,3-isomer, are versatile molecules with a rich chemistry and a broad range of applications. From its foundational role in immunoassays to its emerging use in advanced materials and as a scaffold in drug discovery, 2,3-diaminophenazine continues to be a compound of significant interest to the scientific community. The detailed protocols and property summaries provided in this guide offer a solid foundation for researchers and scientists working with or exploring the potential of this important class of compounds.
References
-
(PDF) 2,3-Diaminophenazine - ResearchGate. Available at: [Link]
-
2,3-Diaminophenazine - MDPI. Available at: [Link]
-
Improved detection of 2,3-diaminophenazine for horseradish peroxidase quantification using surface-enhanced Raman spectroscopy - Preprints.org. Available at: [Link]
-
Formation of 2,3-diaminophenazines and their self-assembly into nanobelts in aqueous medium | Request PDF - ResearchGate. Available at: [Link]
-
2,3-Diaminophenazine | C12H10N4 | CID 410099 - PubChem. Available at: [Link]
-
(PDF) Cellular internalization, cytotoxicity and DNA binding property of 2,3-diaminophenazine, synthesized using Jeanbandyite, a heterogeneous catalyst - ResearchGate. Available at: [https://www.researchgate.net/publication/382903332_Cellular_internalization_cytotoxicity_and_DNA_binding_property_of_23-diaminophenazine_synthesized_using_Jeanbandyite_a_heterogeneous_catalyst]([Link]_ cytotoxicity_and_DNA_binding_property_of_23-diaminophenazine_synthesized_using_Jeanbandyite_a_heterogeneous_catalyst)
-
1,6-Diaminophenazine | C12H10N4 | CID 146301 - PubChem. Available at: [Link]
-
Could anyone help me in the synthesis of 2,3-diaminophenazine? - ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. preprints.org [preprints.org]
- 3. mdpi.com [mdpi.com]
- 4. 2,3-Diaminophenazine | C12H10N4 | CID 410099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
